molecular formula C12H19NO2 B8677947 2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine CAS No. 112538-58-6

2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine

Cat. No. B8677947
M. Wt: 209.28 g/mol
InChI Key: IBNJAGDPXOLFIU-UHFFFAOYSA-N
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Patent
US04968829

Procedure details

To the above phenoxyacetonitrile (7.21 g, 35.2 mmol) in 60 ml of THF at 8° is added 1M diborane (61.50 g, 61.5 mmol) over 45 min. The reaction is warmed to RT and stirred for 6 hours. The reaction is stirred for 16 hours. The THF-H2O is removed in vacuo and water and ether are added to the white solid, followed by 10% aqueous sodium hydroxide to basify. The product is extracted with ether (3×) and the combined organic phases are washed with water and with brine, dried, filtered and solvent removed to give 2-[4-(1-methylpropoxy)phenoxy]ethylamine.
Name
phenoxyacetonitrile
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:5][C:6]1[CH:15]=[CH:14][C:9]([O:10][CH2:11][C:12]#[N:13])=[CH:8][CH:7]=1)[CH2:3][CH3:4].B#B>C1COCC1>[CH3:1][CH:2]([O:5][C:6]1[CH:15]=[CH:14][C:9]([O:10][CH2:11][CH2:12][NH2:13])=[CH:8][CH:7]=1)[CH2:3][CH3:4]

Inputs

Step One
Name
phenoxyacetonitrile
Quantity
7.21 g
Type
reactant
Smiles
CC(CC)OC1=CC=C(OCC#N)C=C1
Name
Quantity
61.5 g
Type
reactant
Smiles
B#B
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The THF-H2O is removed in vacuo and water and ether
ADDITION
Type
ADDITION
Details
are added to the white solid
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether (3×)
WASH
Type
WASH
Details
the combined organic phases are washed with water and with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CC)OC1=CC=C(OCCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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